3-methyl-5-(trifluoromethoxy)-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-(trifluoromethoxy)-1H-indole-2-carboxylic acid is a heterocyclic organic compound with a unique structure that includes an indole core substituted with a trifluoromethoxy group at the 5-position, a methyl group at the 3-position, and a carboxylic acid group at the 2-position
Preparation Methods
The synthesis of 3-methyl-5-(trifluoromethoxy)-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the trifluoromethoxy group, the methyl group, and finally the carboxylic acid group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired substitutions and functionalizations.
Industrial production methods may involve optimizing these synthetic routes for scalability, yield, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
3-Methyl-5-(trifluoromethoxy)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the carboxylic acid group to an alcohol.
Substitution: The trifluoromethoxy and methyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Coupling Reactions: The indole core can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution and coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Methyl-5-(trifluoromethoxy)-1H-indole-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as fluorescence or conductivity.
Biological Studies: It can be used in studies to understand the interactions between small molecules and biological targets, such as enzymes or receptors.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-methyl-5-(trifluoromethoxy)-1H-indole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity for its target, while the indole core can facilitate interactions with hydrophobic pockets in proteins.
Comparison with Similar Compounds
3-Methyl-5-(trifluoromethoxy)-1H-indole-2-carboxylic acid can be compared with other indole derivatives, such as:
5-Methoxyindole-2-carboxylic acid: Lacks the trifluoromethoxy group, which can affect its chemical reactivity and biological activity.
3-Methylindole-2-carboxylic acid: Lacks the trifluoromethoxy group, which can influence its solubility and interaction with biological targets.
5-Trifluoromethoxyindole: Lacks the carboxylic acid group, which can impact its ability to participate in certain chemical reactions.
The presence of the trifluoromethoxy group in this compound makes it unique, as this group can enhance the compound’s stability, lipophilicity, and binding affinity for certain targets.
Properties
IUPAC Name |
3-methyl-5-(trifluoromethoxy)-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO3/c1-5-7-4-6(18-11(12,13)14)2-3-8(7)15-9(5)10(16)17/h2-4,15H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPHIUPZNCEGNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)OC(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2059954-21-9 |
Source
|
Record name | 3-methyl-5-(trifluoromethoxy)-1H-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.